molecular formula C8H12BrNS B13206459 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole

5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole

Cat. No.: B13206459
M. Wt: 234.16 g/mol
InChI Key: XNTPFHIXOBBFGU-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a methyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-bromo-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Various substituted thiazoles.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

Scientific Research Applications

Chemistry: 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research and industrial applications.

Biology: In biological research, thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Thiazole compounds are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases due to their ability to interact with biological targets.

Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved.

Comparison with Similar Compounds

  • 5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole
  • 2-(3-Bromo-2-methylpropyl)-4-methylthiazole

Comparison: Compared to other similar compounds, 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring. This unique structure can lead to different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-6(4-9)3-8-5-10-7(2)11-8/h5-6H,3-4H2,1-2H3

InChI Key

XNTPFHIXOBBFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC(C)CBr

Origin of Product

United States

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